N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC10986009
Molecular Formula: C10H8F3N5
Molecular Weight: 255.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F3N5 |
|---|---|
| Molecular Weight | 255.20 g/mol |
| IUPAC Name | 2-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-4-7(6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) |
| Standard InChI Key | JEXHKZHYTMXRJF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=N2)N |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=N2)N |
Introduction
Chemical Structure and Properties
The compound features a 1,3,5-triazine ring, a six-membered aromatic heterocycle with three nitrogen atoms, substituted at the 2 and 4 positions with amine groups. The 6-position is occupied by a 2-(trifluoromethyl)phenyl group, introducing both aromatic and electron-withdrawing characteristics. The trifluoromethyl (-CF₃) group significantly influences the compound’s electronic properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.
Table 1: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₈F₃N₅ |
| Molecular Weight | 255.20 g/mol |
| LogP (Lipophilicity) | ~2.1 (estimated via computational methods) |
| Hydrogen Bond Donors | 2 (amine groups) |
| Hydrogen Bond Acceptors | 5 (triazine nitrogens + amine groups) |
The compound’s solubility profile is expected to favor organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO) due to the hydrophobic trifluoromethyl group.
Synthesis and Structural Modification
Synthetic Routes
The synthesis of N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine likely follows a nucleophilic aromatic substitution pathway, analogous to methods used for related triazines. A proposed route involves:
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Cyanuric Chloride Activation: Reacting cyanuric chloride with 2-(trifluoromethyl)aniline in a stepwise manner under controlled temperatures (0–5°C).
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Amination: Sequential substitution of chloride atoms with ammonia or amine sources to introduce the two amino groups.
Key challenges include controlling regioselectivity and minimizing side reactions due to the reactivity of cyanuric chloride. Industrial-scale production might employ continuous flow reactors to optimize yield and purity.
Structural Analogs and Activity Trends
Modifications to the triazine core or substituents can dramatically alter biological activity:
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Electron-Withdrawing Groups: The -CF₃ group enhances binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors.
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Amino Group Positioning: Derivatives with para-substituted aryl groups show higher metabolic stability compared to ortho-substituted variants.
Biological Activities and Mechanisms
Table 2: Anticancer Activity of Analogous Triazines
| Analog Structure | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| 4-CF₃-phenyl derivative | 2.28 | EGFR signaling inhibition |
| 3-OCH₃-phenyl derivative | 5.33 | Tubulin polymerization arrest |
Mechanistically, the triazine core may intercalate DNA or inhibit topoisomerases, while the -CF₃ group enhances cellular uptake.
Enzyme Inhibition
The compound’s structure suggests potential as a kinase inhibitor. Molecular docking studies predict strong interactions with:
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VEGFR-2: Critical for angiogenesis in tumors.
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CDK4/6: Regulators of the cell cycle in breast cancer.
Applications in Material Science
Polymer Stabilization
Triazine derivatives stabilize polymers against thermal degradation. Incorporating N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine into polyurethane matrices could improve thermal resistance by 15–20%, based on analogous compounds.
Coordination Chemistry
The amino groups enable metal coordination, forming complexes with catalytic applications. For instance, copper(II) complexes of triazines exhibit photocatalytic activity in organic transformations.
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